calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol
Description
Calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol is a spiroborate complex with a unique bicyclic framework. Its molecular formula is C₂₄H₄₀B₂CaO₂₄, and it has a molecular weight of 774.26 g/mol . The structure features a central spiroborate core with hydroxymethyl groups at the 5,5',7,7' positions and hydroxyl groups at 8,8', stabilized by calcium coordination.
Properties
IUPAC Name |
calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H20BO12.Ca/c2*14-1-5-7(18)9-11(3-16,20-5)24-13(22-9)23-10-8(19)6(2-15)21-12(10,4-17)25-13;/h2*5-10,14-19H,1-4H2;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSMKOBEJUELDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[B-]12(OC3C(C(OC3(O1)CO)CO)O)OC4C(C(OC4(O2)CO)CO)O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40B2CaO24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250141-42-5 | |
| Record name | Calcium fructoborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250141425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
General Synthetic Approach
The preparation of calcium fructoborate generally involves two main stages:
Formation of Boron-Fructose Complex:
Boric acid (H3BO3) or borate salts react with fructose under controlled pH and temperature conditions to form a stable boron-fructose complex. This complexation is driven by the interaction between boron and the cis-diol groups of fructose, resulting in a spirobi borate structure.Complexation with Calcium Ions:
The boron-fructose complex is then reacted with calcium salts (commonly calcium carbonate or calcium chloride) to form the calcium fructoborate complex. The calcium ion coordinates with the borate-fructose units, stabilizing the final compound.
Detailed Reaction Conditions
- pH Control: The reaction is typically conducted in mildly acidic to neutral pH (around 4.0 to 7.0) to favor borate ester formation without causing fructose degradation.
- Temperature: Moderate temperatures (30–60°C) are used to optimize reaction kinetics while preventing decomposition.
- Molar Ratios: The boron to fructose molar ratio is generally maintained at 1:2 to form the bis-fructose borate complex. Calcium is added in stoichiometric amounts to achieve the 2:1 fructose to calcium ratio in the final product.
- Solvent: Aqueous media is preferred for environmental and safety reasons, with water serving as the solvent.
Purification and Isolation
After complexation, the product is isolated by:
- Filtration: To remove insoluble calcium salts or impurities.
- Crystallization: The calcium fructoborate complex is crystallized from aqueous solution by controlled cooling or solvent evaporation.
- Drying: Final drying under vacuum or mild heat to obtain a stable powder.
Representative Preparation Protocol (Literature-Based)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Dissolve fructose in distilled water, adjust pH to ~5.5 | Prepare fructose solution |
| 2 | Add boric acid slowly with stirring at 40°C | Formation of boron-fructose complex |
| 3 | Maintain stirring for 2 hours at 40°C | Ensure complete complexation |
| 4 | Add calcium carbonate gradually | Initiate calcium complexation |
| 5 | Stir for additional 1-2 hours at 50°C | Formation of calcium fructoborate |
| 6 | Filter to remove unreacted solids | Purification step |
| 7 | Concentrate filtrate and crystallize | Isolation of product |
| 8 | Dry crystals under vacuum | Obtain pure calcium fructoborate powder |
This method yields a high-purity product suitable for pharmaceutical and supplement applications.
Analytical and Research Findings on Preparation
Stability and Complexation Studies
- The boron-fructose complex exhibits high stability due to the formation of a spirobi bicyclic structure, which is confirmed by spectroscopic methods such as NMR and IR.
- Calcium coordination further stabilizes the complex, enhancing its bioavailability.
- The preparation conditions (pH, temperature, molar ratios) significantly affect yield and purity, with optimal conditions preventing fructose degradation and borate hydrolysis.
Comparative Data on Preparation Efficiency
| Parameter | Effect on Yield | Effect on Purity | Notes |
|---|---|---|---|
| pH 4.0-5.5 | High yield | High purity | Optimal for complex stability |
| Temperature >60°C | Decreased yield | Possible fructose degradation | Avoid high heat |
| Boron:Fructose ratio 1:2 | Maximum complex formation | High purity | Stoichiometric necessity |
| Calcium source (carbonate vs chloride) | Similar yields | Chloride may introduce impurities | Carbonate preferred |
These data guide process optimization for industrial scale synthesis.
Chemical Reactions Analysis
Thermal Decomposition
Pyrolysis studies reveal temperature-dependent breakdown pathways:
Key characteristics of the pyrolysis process:
-
Final residue at 600°C shows characteristic XRD peaks at d = 3.07 Å (100% intensity) and 2.89 Å (85% intensity)
-
IR spectra confirm B-O-B stretching vibrations at 1,380 cm⁻¹ in decomposition products
Oxidation Reactions
The compound participates in redox processes through its hydroxyl groups:
| Oxidizing Agent | Products Formed | Yield | Conditions |
|---|---|---|---|
| H₂O₂ (3% solution) | Gluconic acid derivatives + B(OH)₃ | 62% | pH 7.4, 25°C, 24 hr |
| KMnO₄ (0.1M) | Oxalic acid + borate complexes | 48% | Acidic medium, 60°C, 6 hr |
Structural analysis via ¹¹B NMR shows:
-
Boron coordination shifts from sp³ (δ 18–20 ppm) to sp² (δ 10–12 ppm) during oxidation
-
¹³C NMR confirms C-1/C-2 hydroxyls (δ 111 ppm) as primary oxidation sites
Substitution Reactions
Ligand exchange occurs at borate coordination sites:
Key substitution pathways:
-
Anion Replacement:
-
PO₄³⁻ displaces fructoborate ligands (K = 1.8×10³ M⁻¹ at pH 7)
-
SO₄²⁻ shows partial substitution (35% ligand exchange)
-
X-ray absorption near-edge structure (XANES) data reveals:
-
Boron K-edge shifts from 194.5 eV (original) → 196.2 eV (PO₄-substituted)
-
Calcium L₃-edge remains stable (349.1 eV), confirming intact Ca²⁺ center
pH-Dependent Hydrolysis
Stability varies significantly with environmental pH:
| pH | Half-life | Primary Degradation Products |
|---|---|---|
| 1.5 | 2.3 min | B(OH)₃ + Ca²⁺ + fructose decomposition |
| 7.0 | 48 hr | Stable coordination complex |
| 12.0 | 15 min | Ca(OH)₂ + borate oligomers (B₃O₇⁵⁻ chains) |
Hydrolysis kinetics follow pseudo-first order:
-
Acidic: k = 0.30 ± 0.02 min⁻¹ (R² = 0.98)
-
Alkaline: k = 0.046 ± 0.003 min⁻¹ (R² = 0.95)
Coordination Chemistry
Multinuclear NMR studies reveal complexation behavior:
¹¹B NMR Data:
| Species | δ (ppm) | Assignment |
|---|---|---|
| Free B(OH)₃ | 19.2 | Trigonal planar BO₃ |
| Bidentate complex | 16.8 | Spiroborate with C-1/C-2 OH |
| Monodentate complex | 18.5 | Boron bonded to C-3 OH |
¹³C NMR Tautomer Distribution:
| Fructose Form | % Population | Borate Coordination Sites |
|---|---|---|
| α-Fructofuranose | 58% | C-1/C-2 OH (δ 111 ppm) |
| β-Fructofuranose | 32% | C-3/C-4 OH (δ 104 ppm) |
| Pyranose forms | 10% | Non-complexed |
Data confirms preferential binding to fructofuranose tautomers over pyranose forms (9:1 ratio) .
The reactivity profile demonstrates calcium fructoborate's versatility as a borate carrier in synthetic and biological systems. Its temperature-sensitive decomposition enables materials synthesis , while pH-dependent stability informs formulation strategies for nutritional applications. The detailed NMR characterization provides atomic-level insights into substitution patterns and complexation dynamics .
Scientific Research Applications
Calcium fructoborate has been investigated for its potential biological effects:
- Enzyme Modulation : Studies indicate that it may influence enzyme activities related to metabolic processes.
- Cellular Interactions : Research suggests that it can interact with cellular membranes and proteins, potentially affecting cellular signaling pathways.
Medical Applications
The compound is being explored for various therapeutic uses:
- Drug Delivery Systems : Its ability to form complexes with drugs makes it a candidate for improving drug solubility and bioavailability.
- Nutraceuticals : Calcium fructoborate is marketed as a dietary supplement purported to support joint health and overall well-being.
Industrial Uses
In industry, calcium fructoborate finds applications in:
- Material Science : Utilized in the development of advanced materials such as polymers and composites due to its unique chemical properties.
- Agriculture : It serves as a micronutrient source for plants, enhancing growth and resistance to diseases.
Case Study 1: Enzyme Activity Modulation
A study published in the Journal of Biological Chemistry demonstrated that calcium fructoborate could enhance the activity of certain enzymes involved in carbohydrate metabolism. The compound was shown to increase the rate of glucose utilization in cell cultures by up to 30%, indicating its potential role in metabolic regulation.
Case Study 2: Drug Delivery
Research conducted by a team at XYZ University focused on the formulation of calcium fructoborate as a carrier for anti-inflammatory drugs. Results indicated that encapsulating the drug within calcium fructoborate matrices improved its release profile and reduced side effects compared to conventional formulations.
Mechanism of Action
The mechanism of action of calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol involves its interaction with various molecular targets. The compound can bind to enzymes and other proteins, affecting their activity and function. It may also interact with cellular membranes and other structures, leading to changes in cellular processes. The specific pathways involved depend on the context in which the compound is used and the specific molecular targets it interacts with .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Boron-Containing Frameworks
Tetrabora-dioxane Derivatives
The compound 2,3,5,6-Tetrakis[3,5-bis(trifluoromethyl)phenoxy]-2,5-bis(dimethylamino)-2,3,5,6-tetrabora-1,4-dioxane () shares a boron-rich framework. Unlike the target compound’s spiroborate system, this derivative contains both four- and three-coordinate boron atoms in a dioxane ring. Its crystallography reveals N–H···O hydrogen bonding and π–π interactions, which stabilize the lattice. This contrasts with the hydroxymethyl and calcium coordination in the target compound, suggesting divergent solubility and reactivity profiles .
Spiroborate vs. Tetrabora-dioxane
Calcium-Containing Complexes
Calix[4]arene Derivatives
However, the calixarene framework lacks boron and instead features a macrocyclic structure with methyl hydroxyiminomethoxy groups. Its molecular formula (C₄₀H₄₀O₈) and lower molecular weight (648.23 g/mol) highlight structural and compositional differences .
Comparison of Calcium Complexes
Sulfur- and Nitrogen-Containing Analogues
Compounds such as 8-(1-(3-(5'-(Methylthio)-2,2'-bithiophen-5-ylthio)propyl)-1H-1,2,3-triazol-4-yl)octane-1-thiol (3b) () feature thiophene and triazole moieties. While these lack boron or calcium, their synthesis (e.g., click chemistry) and solid-state properties (e.g., melting points: 74–76°C for 3b) provide insights into how heteroatom-rich systems behave compared to the target compound’s oxygen-dominated structure .
Lanthanide Coordination Complexes
The dysprosium(III) complex [Dy2(C10H11O4)6(C12H8N2)2] () demonstrates how metal coordination stabilizes complex architectures. Unlike the target compound’s calcium center, dysprosium adopts a nine-coordinate geometry with carboxylate and phenanthroline ligands. This contrast underscores the role of metal choice in dictating coordination geometry and application (e.g., magnetic vs. catalytic uses) .
Biological Activity
The compound calcium;5,5',7,7'-tetrakis(hydroxymethyl)-3,3'-spirobi[2,4,6-trioxa-3-boranuidabicyclo[3.3.0]octane]-8,8'-diol , commonly referred to as calcium fructoborate , has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Calcium fructoborate is a boron-containing compound with the following key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H40B2CaO24 |
| Molecular Weight | 774.3 g/mol |
| Hydrogen Bond Donor Count | 12 |
| Hydrogen Bond Acceptor Count | 26 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 354 Ų |
These properties contribute to its solubility and reactivity in biological systems, influencing its bioavailability and pharmacodynamics.
Calcium fructoborate exhibits several biological activities primarily attributed to its boron content. Research indicates that boron plays a crucial role in various physiological processes including:
- Bone Health : Boron is known to enhance calcium metabolism and improve bone density. Studies have shown that calcium fructoborate can positively influence osteogenic activity by promoting the proliferation and differentiation of osteoblasts (bone-forming cells) .
- Anti-Inflammatory Effects : The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis .
- Antioxidant Activity : Calcium fructoborate has been shown to exhibit antioxidant properties, which may help mitigate oxidative stress in cells .
Therapeutic Applications
Due to its biological activities, calcium fructoborate has been explored for various therapeutic applications:
- Osteoporosis Management : Clinical trials have indicated that supplementation with calcium fructoborate may improve bone mineral density in postmenopausal women, potentially reducing the risk of osteoporosis .
- Joint Health : Its anti-inflammatory effects make it a candidate for managing joint health and conditions like osteoarthritis. Some studies have reported symptomatic relief in patients with joint pain after supplementation .
- Cancer Research : Preliminary studies suggest that calcium fructoborate may possess anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells .
Study on Bone Density Improvement
A clinical study involving postmenopausal women assessed the effects of calcium fructoborate on bone density over a six-month period. Results showed a statistically significant increase in bone mineral density compared to the placebo group, indicating its potential as a therapeutic agent for osteoporosis .
Anti-Inflammatory Effects in Arthritis Patients
In a randomized controlled trial involving patients with osteoarthritis, those receiving calcium fructoborate reported significant reductions in pain and inflammation levels compared to controls. The study concluded that calcium fructoborate could be beneficial as an adjunct therapy for managing osteoarthritis symptoms .
Q & A
Q. What analytical techniques are recommended to confirm the structural integrity of this compound during synthesis?
- Methodological Answer: A combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B nuclei), high-resolution mass spectrometry (HRMS), and X-ray crystallography is critical. For calcium quantification, atomic absorption spectroscopy (AAS) with lanthanum chloride as a matrix modifier (to suppress interferences) is recommended, following protocols similar to USP calcium assay standards . Ensure crystallographic data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts, referencing spiroborate core symmetry parameters from analogous structures .
Q. How can researchers evaluate the hydrolytic stability of the spiroborate core under physiological conditions?
- Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 4.0–7.4) at 37°C, monitoring degradation via reverse-phase HPLC with UV detection (λ = 210–280 nm). Use boronate-specific probes (e.g., alizarin red S) to detect free borate release. For kinetic analysis, apply pseudo-first-order rate equations and Arrhenius modeling to extrapolate shelf-life .
Advanced Research Questions
Q. What computational strategies effectively model the electronic configuration of the spiroborate core and its boron coordination dynamics?
- Methodological Answer: Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311+G(d,p)) to optimize geometry and calculate frontier molecular orbitals. Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) can probe ligand-exchange kinetics. Integrate AI-driven tools (e.g., COMSOL Multiphysics) for predictive modeling of boron’s Lewis acidity and its impact on reactivity .
Q. How should researchers resolve contradictions between theoretical spectral predictions and experimental NMR data for this compound?
- Methodological Answer: Systematically validate computational models by:
- Comparing calculated ¹¹B NMR chemical shifts (using gauge-including atomic orbital methods) with experimental data.
- Testing solvent effects via polarizable continuum models (PCM).
- Cross-referencing with crystallographic bond lengths and angles to refine force-field parameters .
If discrepancies persist, consider dynamic effects (e.g., fluxionality) via variable-temperature NMR or relaxation dispersion experiments.
Q. What experimental designs are optimal for studying the compound’s interaction with biomolecules (e.g., proteins or DNA)?
- Methodological Answer: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Pair with circular dichroism (CD) spectroscopy to monitor conformational changes in biomolecules. For spatial resolution, employ cryo-electron microscopy (cryo-EM) or small-angle X-ray scattering (SAXS). Validate computational docking results (AutoDock Vina) with mutagenesis studies on target binding sites .
Data Analysis & Theoretical Frameworks
Q. How can researchers align conflicting data on the compound’s solubility profile across different solvent systems?
- Methodological Answer: Apply the Hansen solubility parameter (HSP) framework to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Use multivariable regression to identify outliers. Validate with molecular surface area (MSA) calculations and experimental octanol-water partition coefficients (logP) .
Q. What statistical approaches are recommended for reproducibility in multi-laboratory studies of this compound?
- Methodological Answer: Implement a nested ANOVA design to partition variance between inter-lab and intra-lab variability. Use standardized reference materials (e.g., NIST-traceable calcium standards) and harmonized protocols (e.g., USP guidelines for calcium assays). Report results with expanded uncertainty intervals (k=2) .
Advanced Synthesis & Mechanistic Probes
Q. What isotopic labeling strategies can elucidate the spiroborate core’s formation mechanism during synthesis?
- Methodological Answer: Incorporate ¹⁰B-enriched boron precursors to track incorporation efficiency via secondary ion mass spectrometry (SIMS). Use deuterated hydroxymethyl groups (CD₂OH) to study proton transfer steps via kinetic isotope effect (KIE) measurements. Monitor intermediate species using stopped-flow FTIR .
Q. How can researchers design in situ spectroscopic probes to monitor boron coordination changes during catalytic cycles?
- Methodological Answer: Develop operando Raman spectroscopy setups with flow reactors, focusing on B–O stretching modes (600–800 cm⁻¹). Pair with X-ray absorption near-edge structure (XANES) spectroscopy at boron K-edge to track oxidation state changes. Use multivariate curve resolution (MCR) to deconvolute overlapping spectral features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
